molecular formula C6H7ClN2 B1591830 4-Chloro-5-ethylpyrimidine CAS No. 54128-01-7

4-Chloro-5-ethylpyrimidine

Cat. No.: B1591830
CAS No.: 54128-01-7
M. Wt: 142.58 g/mol
InChI Key: ZZMJUBGNHBJUAM-UHFFFAOYSA-N
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Description

4-Chloro-5-ethylpyrimidine is an organic compound with the molecular formula C6H7ClN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

The synthesis of 4-Chloro-5-ethylpyrimidine typically involves the chlorination of 5-ethylpyrimidine. One common method includes the reaction of 5-ethylpyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction is usually carried out in the presence of a base like pyridine to neutralize the hydrochloric acid formed during the process .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4-Chloro-5-ethylpyrimidine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include bases like potassium carbonate (K2CO3), solvents such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C). The major products formed depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-Chloro-5-ethylpyrimidine largely depends on its specific application and the derivatives formed. In biological systems, pyrimidine derivatives often interact with enzymes and receptors, influencing various biochemical pathways. For instance, they may inhibit specific enzymes involved in DNA synthesis or repair, thereby exhibiting antimicrobial or anticancer activities .

Comparison with Similar Compounds

4-Chloro-5-ethylpyrimidine can be compared with other pyrimidine derivatives such as:

Properties

IUPAC Name

4-chloro-5-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-2-5-3-8-4-9-6(5)7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMJUBGNHBJUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601562
Record name 4-Chloro-5-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54128-01-7
Record name 4-Chloro-5-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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